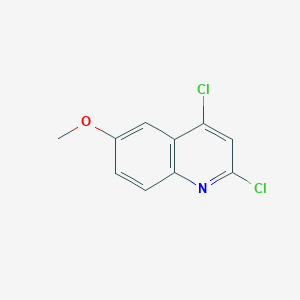2,4-Dichloro-6-methoxyquinoline
CAS No.: 70049-46-6
Cat. No.: VC2421418
Molecular Formula: C10H7Cl2NO
Molecular Weight: 228.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 70049-46-6 |
|---|---|
| Molecular Formula | C10H7Cl2NO |
| Molecular Weight | 228.07 g/mol |
| IUPAC Name | 2,4-dichloro-6-methoxyquinoline |
| Standard InChI | InChI=1S/C10H7Cl2NO/c1-14-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3 |
| Standard InChI Key | FUAYQQYYACASFP-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)N=C(C=C2Cl)Cl |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C=C2Cl)Cl |
Introduction
Structural Characteristics and Fundamental Properties
2,4-Dichloro-6-methoxyquinoline is characterized by a quinoline skeleton with two chlorine atoms positioned at the 2 and 4 positions and a methoxy group at the 6 position. The compound exhibits a predominantly planar molecular structure, with only the hydrogen atoms of the methyl group deviating slightly from this planarity. This structural arrangement contributes significantly to its physicochemical properties and potential biological interactions.
Basic Identification and Chemical Information
The compound is identified by several standard chemical identifiers, as detailed in the following table:
| Parameter | Value |
|---|---|
| IUPAC Name | 2,4-dichloro-6-methoxyquinoline |
| Molecular Formula | C₁₀H₇Cl₂NO |
| Molecular Weight | 228.07 g/mol |
| CAS Registry Number | 70049-46-6 |
| InChI Key | FUAYQQYYACASFP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C=C2Cl)Cl |
Physicochemical Properties
The physicochemical properties of 2,4-Dichloro-6-methoxyquinoline significantly influence its behavior in various chemical and biological systems. The compound demonstrates limited water solubility, with experimental data indicating a solubility of approximately 0.9 μg/mL at physiological pH (7.4). This low aqueous solubility is consistent with its structure, which contains hydrophobic elements like the quinoline ring system and chlorine substituents, alongside the moderately polar methoxy group.
In crystalline form, 2,4-Dichloro-6-methoxyquinoline exhibits interesting supramolecular arrangements. The crystal packing is stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules related by inversion symmetry. These interactions play a crucial role in determining the compound's solid-state behavior and may influence its dissolution properties.
Synthetic Approaches and Chemical Transformations
Synthesis Methodologies
The synthesis of 2,4-Dichloro-6-methoxyquinoline typically employs a reaction sequence involving malonic acid and p-anisidine in the presence of phosphorus oxychloride. This synthetic approach represents a modification of the traditional Gould-Jacobs method for quinoline synthesis. The reaction proceeds through several key steps:
-
Initial condensation between malonic acid and p-anisidine
-
Cyclization to form the quinoline ring system
-
Chlorination at the 2 and 4 positions using phosphorus oxychloride
-
Purification via column chromatography to obtain the pure compound
Chemical Reactivity Profile
2,4-Dichloro-6-methoxyquinoline demonstrates reactivity patterns typical of halogenated heterocycles, particularly at the carbon-chlorine bonds. The primary types of reactions include:
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution reactions, with the 2-position typically showing higher reactivity due to its proximity to the electronegative nitrogen atom. This differential reactivity allows for selective functionalization, which is valuable in the synthesis of more complex derivatives.
Oxidation and Reduction Transformations
While less commonly reported, the compound can undergo both oxidation and reduction reactions under appropriate conditions. The quinoline core can be reduced to the corresponding tetrahydroquinoline derivatives, while oxidation may occur at various positions depending on the reagents employed.
Structure-Activity Relationships and Comparative Analysis
Comparison with Similar Quinoline Derivatives
To better understand the unique properties of 2,4-Dichloro-6-methoxyquinoline, a comparative analysis with structurally related compounds provides valuable insights:
| Compound | Structural Differences | Notable Biological Activity |
|---|---|---|
| 6-Methoxyquinoline | Lacks chlorine atoms | Moderate antimicrobial activity |
| 2-Chloro-6-methoxyquinoline | Single chlorine at position 2 | Enhanced antimicrobial activity compared to non-chlorinated analog |
| 4-Chloro-6-methoxyquinoline | Single chlorine at position 4 | Differential activity against certain bacterial strains |
| 2,4-Dichloro-6-methylquinoline | Methyl instead of methoxy at position 6 | Cytotoxic and apoptotic activity against oral carcinoma cells |
This comparison reveals how subtle structural modifications can significantly impact biological activity. The presence of chlorine atoms enhances certain biological properties, while the nature of the substituent at position 6 (methoxy versus methyl) may influence both physicochemical properties and target interactions .
Electronic and Steric Factors
The biological activities of 2,4-Dichloro-6-methoxyquinoline are influenced by both electronic and steric factors:
-
Electronic Effects: The electronegative chlorine atoms withdraw electron density from the quinoline ring, affecting the electron distribution and influencing interactions with biological targets.
-
Steric Considerations: The methoxy group at position 6 introduces specific spatial requirements for binding to potential biological targets, which differs from compounds with alternative substituents at this position.
-
Hydrogen Bonding Capacity: The methoxy oxygen can serve as a hydrogen bond acceptor, potentially forming important interactions with proteins or other biological molecules.
Research Applications and Future Directions
As a Chemical Building Block
2,4-Dichloro-6-methoxyquinoline serves as a valuable synthetic intermediate for preparing more complex molecules. The two chlorine atoms provide convenient handles for further functionalization through various substitution reactions. This versatility makes the compound useful in diversified synthesis approaches, particularly in medicinal chemistry.
Research Gaps and Future Studies
Despite the promising characteristics of 2,4-Dichloro-6-methoxyquinoline, several research gaps remain:
-
Comprehensive toxicological profiling is needed to assess safety for potential therapeutic applications.
-
Structure-activity relationship studies specifically focused on this compound and its derivatives would provide valuable insights for optimizing biological activity.
-
Investigation of potential synergistic effects with established drugs could reveal new combination therapy opportunities.
-
Detailed mechanistic studies would clarify the precise molecular interactions responsible for the compound's biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume